Panidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

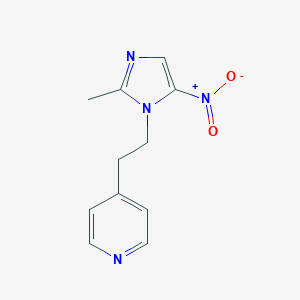

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYPMCPJIWUCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160209 | |

| Record name | Panidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13752-33-5 | |

| Record name | Panidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panidazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08AHL2YV5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Panidazole: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panidazole is a nitroimidazole derivative with recognized antiprotozoal activity. As a member of this critical class of antimicrobial agents, its efficacy is rooted in its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth overview of this compound, focusing on its core chemical attributes, mechanism of action, and the experimental methodologies used for its characterization. The information is tailored for professionals in research and drug development to support further investigation and application of this compound.

Chemical Structure and Identification

This compound is chemically identified as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine[1]. Its structure features a 5-nitroimidazole ring, a cornerstone of its biological activity, linked via an ethyl bridge to a pyridine ring.

-

IUPAC Name: 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine[1]

-

Canonical SMILES: CC1=NC=C(N1CCC2=CC=NC=C2)--INVALID-LINK--[O-][1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 232.24 g/mol | [1][2][3] |

| Melting Point | 108-111 °C | [2] |

| pKa (most basic) | 5.51 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 0.1 | [1] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [5] |

| Polar Surface Area | 73.85 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [4] |

Mechanism of Action

The prevailing mechanism of action for nitroimidazole compounds like this compound involves its role as a prodrug that undergoes reductive activation within anaerobic microorganisms and protozoa[6][7]. This process is selective for anaerobic environments due to the low redox potential of the nitro group.

Once this compound enters the target cell, the nitro group is reduced by electron-transfer proteins, such as ferredoxin, which are abundant in anaerobic organisms[6][7]. This reduction process generates highly reactive nitroso radicals. These cytotoxic intermediates can then interact with and damage critical cellular components, most notably DNA. The damage to DNA, including strand breaks and loss of helical structure, disrupts essential cellular processes like replication and transcription, ultimately leading to cell death[6][7].

Caption: Reductive activation and mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, the methodologies for analogous nitroimidazole compounds, such as tinidazole and metronidazole, are well-established and can be adapted for this compound. Below are representative protocols for key analytical and biological assays.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a validated method for tinidazole and is suitable for quantifying this compound in bulk and pharmaceutical formulations.

Objective: To determine the concentration of this compound using RP-HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need optimization for this compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan; for tinidazole, 270 nm is used. A similar wavelength is expected for this compound.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) using the mobile phase to construct a calibration curve.

-

Sample Preparation: For a pharmaceutical formulation, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to 10 mg of this compound in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Caption: General workflow for the quantification of this compound by HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a protozoan or cancer cell line.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

Target cells (e.g., Giardia lamblia trophozoites or a cancer cell line).

-

96-well microtiter plates.

-

Complete culture medium.

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound's chemical structure, with its characteristic 5-nitroimidazole and pyridine moieties, dictates its physicochemical properties and its mechanism of action as a bioreductive prodrug. Understanding these fundamental aspects is essential for its development and application as an antiprotozoal agent. While specific experimental data for this compound is not as abundant as for other nitroimidazoles, the established analytical and biological assay protocols for this class of compounds provide a solid foundation for further research. This guide offers a comprehensive summary of the current knowledge on this compound to aid researchers and scientists in their ongoing efforts to combat protozoal infections.

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]

- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Synthesis of Panidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panidazole, a nitroimidazole derivative, is a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its core synthesis pathway, starting materials, and key chemical reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate a thorough understanding of the manufacturing process.

Introduction

This compound, chemically known as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine, belongs to the nitroimidazole class of compounds.[1] Like other nitroimidazoles, its biological activity is attributed to the nitro group at the 5-position of the imidazole ring. This guide will delve into the chemical synthesis of this molecule, providing a technical roadmap for its laboratory-scale preparation.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available compound 2-methylimidazole. The core of the synthesis involves two primary stages:

-

Nitration of 2-methylimidazole: This initial step introduces the crucial nitro group onto the imidazole ring, forming the key intermediate, 2-methyl-5-nitroimidazole.

-

N-Alkylation of 2-methyl-5-nitroimidazole: The final step involves the attachment of the 4-(2-ethyl)pyridine moiety to the nitrogen at position 1 of the 2-methyl-5-nitroimidazole ring.

A generalized scheme for the synthesis is presented below:

Caption: Overall synthesis pathway of this compound.

Starting Materials

The primary starting materials required for the synthesis of this compound are:

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Core imidazole scaffold |

| Nitric Acid (HNO₃) | HNO₃ | 63.01 | Nitrating agent |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Catalyst for nitration |

| 4-(2-Chloroethyl)pyridine | C₇H₈ClN | 141.60 | Alkylating agent |

| Base (e.g., K₂CO₃, KOH) | - | - | Promotes N-alkylation |

| Solvent (e.g., Acetonitrile, DMF, DMSO) | - | - | Reaction medium |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 2-Methyl-5-nitroimidazole

The synthesis of the key intermediate, 2-methyl-5-nitroimidazole, is achieved through the nitration of 2-methylimidazole.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-methyl-5-nitroimidazole.

Detailed Protocol:

While a specific protocol for the nitration of 2-methylimidazole to yield 2-methyl-5-nitroimidazole is not explicitly detailed in the provided search results, a general procedure can be inferred from the synthesis of similar nitroimidazole compounds. The reaction typically involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to a solution of 2-methylimidazole in sulfuric acid at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is subsequently isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and drying of the precipitate.

Synthesis of this compound (N-Alkylation)

The final step in the synthesis of this compound is the N-alkylation of 2-methyl-5-nitroimidazole with a suitable alkylating agent, such as 4-(2-chloroethyl)pyridine. This reaction is typically carried out in the presence of a base in an appropriate solvent.

Experimental Workflow:

Caption: Experimental workflow for the N-alkylation step in this compound synthesis.

Detailed Protocol:

Based on general procedures for the N-alkylation of 2-methyl-5-nitroimidazole, the following protocol can be proposed.[2][3]

-

To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 equivalents).

-

Stir the mixture for a short period (e.g., 15 minutes) at room temperature to facilitate the formation of the imidazolide anion.

-

Add the alkylating agent, 4-(2-chloroethyl)pyridine or a similar reactive species (1.0-1.2 equivalents), dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from room temperature to 60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

-

Upon completion, the work-up procedure typically involves pouring the reaction mixture into ice-water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield pure this compound.

Quantitative Data

| Compound | Reaction | Typical Yield (%) | Melting Point (°C) |

| N-alkylated 2-methyl-5-nitroimidazoles | N-Alkylation | 66 - 96[2] | Variable |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate | Sulfonylation of Metronidazole | 83[4] | 145 - 150[4] |

| 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide | Amide coupling | 35[5] | 202 - 204[5] |

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions where the modification of the starting material in the first step is crucial for the success of the subsequent step.

Caption: Logical flow of the this compound synthesis.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The pathway, starting from 2-methylimidazole, involves a standard nitration reaction followed by an N-alkylation step. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this promising nitroimidazole compound. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository-api.brieflands.com [repository-api.brieflands.com]

Panidazole Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of panidazole derivatives, a class of nitroimidazole compounds, and the broader family of imidazole-based derivatives, exploring their potential therapeutic applications. This document delves into their mechanisms of action, summarizes key quantitative efficacy data, provides detailed experimental methodologies, and visualizes relevant biological pathways.

Introduction to this compound and Its Derivatives

This compound, chemically known as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine, belongs to the nitroimidazole class of compounds. These compounds are recognized for their activity against anaerobic bacteria and protozoa. The core structure, a 5-nitroimidazole ring, is a key pharmacophore responsible for their biological activity. The mechanism of action for nitroimidazoles like tinidazole, a related compound, involves the reduction of the nitro group within the target organism. This reduction, mediated by the organism's own enzymes, generates reactive nitro radicals that induce damage to DNA and other critical biomolecules, ultimately leading to cell death. This selective activation in anaerobic environments contributes to their targeted efficacy.

The versatility of the imidazole scaffold has led to the development of a wide array of derivatives with diverse therapeutic potential, extending beyond antimicrobial applications to include anticancer, antifungal, and anti-inflammatory properties. This guide will explore the synthesis, biological activity, and mechanisms of action of this compound and related imidazole derivatives.

Data Presentation: Efficacy of Imidazole Derivatives

The following tables summarize the quantitative data on the efficacy of various this compound and related imidazole derivatives in anticancer and antimicrobial applications.

Anticancer Activity

Imidazole and benzimidazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as topoisomerase and receptor tyrosine kinases.

Table 1: In Vitro Anticancer Activity of Representative Imidazole and Benzimidazole Derivatives (IC50 values in µM)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivative (Compound 6) | MCF-7 (Breast) | 11.7 | |

| Benzo[a]phenazine derivative (Compound 6) | HepG2 (Liver) | 0.21 | |

| Benzo[a]phenazine derivative (Compound 6) | A549 (Lung) | 1.7 | |

| Benzo[a]phenazine derivative (Compound 5d-2) | HeLa (Cervical) | 1.04 - 2.27 | |

| Benzo[a]phenazine derivative (Compound 5d-2) | A549 (Lung) | 1.04 - 2.27 | |

| Benzo[a]phenazine derivative (Compound 5d-2) | MCF-7 (Breast) | 1.04 - 2.27 | |

| Benzo[a]phenazine derivative (Compound 5d-2) | HL-60 (Leukemia) | 1.04 - 2.27 | |

| 4-nitroimidazole-piperazine derivative (Compound 5) | MCF-7 (Breast) | 1.0 | |

| 4-nitroimidazole-piperazine derivative (Compound 5) | PC3 (Prostate) | 9.0 | |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | MSSA (S. aureus) | 3.12 (µg/mL) | |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | MRSA (S. aureus) | 4.61 (µg/mL) |

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The antimicrobial properties of nitroimidazole derivatives are well-established. Their efficacy against a range of anaerobic bacteria and protozoa makes them valuable in treating various infectious diseases.

**Table 2: In Vitro Antimicrobial Activity of Nitroimidazole Derivatives

Panidazole Solubility: A Technical Guide for Researchers

Authored for laboratory and drug development professionals, this guide provides a detailed overview of the known solubility characteristics of panidazole. Due to the limited publicly available quantitative data for this compound, this document also presents a comparative analysis with structurally similar nitroimidazole compounds, alongside a standardized experimental protocol for determining solubility.

Introduction to this compound and Solubility

This compound is a nitroimidazole derivative with recognized amoebicidal properties. As with any active pharmaceutical ingredient (API), understanding its solubility in various laboratory solvents is fundamental for a wide range of research and development activities, including analytical method development, formulation studies, and in vitro assay design. The solubility of a compound dictates its dissolution rate and, consequently, can significantly impact its bioavailability.

This guide summarizes the currently available solubility data for this compound and offers a comparative perspective with other 5-nitroimidazole drugs. Furthermore, a general experimental workflow and a detailed protocol for solubility determination are provided to assist researchers in generating their own data.

Quantitative Solubility Data for this compound

Comprehensive, quantitative solubility data for this compound in a range of common, pure laboratory solvents is notably scarce in publicly accessible literature. The available data is primarily from vendor-supplied technical datasheets, which often provide lower-limit estimates rather than precise saturation points.

The most specific data point found indicates that this compound is highly soluble in Dimethyl Sulfoxide (DMSO). The table below summarizes the known quantitative solubility information for this compound.

Table 1: Quantitative Solubility of this compound

| Solvent/Solvent System | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 125 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL |

Data presented as "≥" indicates that the compound is soluble at or above the specified concentration, but the saturation point has not been determined.

Comparative Solubility of Structurally Related Nitroimidazoles

To provide a broader context for researchers, the following table presents solubility data for other widely studied 5-nitroimidazole compounds: metronidazole, tinidazole, ornidazole, and secnidazole. This comparative data can offer insights into the potential solubility characteristics of this compound in solvents for which specific data is unavailable.

Table 2: Solubility of Other 5-Nitroimidazole Drugs

| Compound | Solvent | Temperature (°C) | Solubility |

| Metronidazole | Water | 20 | 10 mg/mL[1] |

| PBS (pH 7.2) | Not Specified | ~2 mg/mL[2] | |

| Ethanol | Not Specified | Soluble, ~5 mg/mL[1][2] | |

| DMSO | Not Specified | Soluble, 15-34 mg/mL[1][2][3] | |

| Tinidazole | Water | Not Specified | Very slightly soluble, Practically insoluble[4][5] |

| PBS (pH 7.2) with 12.5% DMF | Not Specified | ~0.11 mg/mL[6] | |

| Ethanol | Not Specified | Sparingly soluble, ~0.2 mg/mL[4][6] | |

| DMSO | Not Specified | 10 mg/mL[6] | |

| Acetone | Not Specified | Soluble[4][5] | |

| Ornidazole | PBS (pH 7.2) | Not Specified | ~3 mg/mL[7] |

| Ethanol | Not Specified | ~10 mg/mL[7] | |

| DMSO | Not Specified | ~14 mg/mL[7] | |

| Dimethyl Formamide | Not Specified | ~25 mg/mL[7] | |

| Secnidazole | Water | Not Specified | Soluble, 37-40 mg/mL[8][9][10] |

| DMSO | 25 | 37 mg/mL[9] |

Note: Qualitative descriptions such as "Soluble," "Sparingly soluble," and "Very slightly soluble" are based on pharmacopeial definitions.

Experimental Protocol for Solubility Determination

Given the limited available data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following is a detailed methodology for a standard equilibrium solubility experiment using the shake-flask method, followed by quantification via UV-Vis spectrophotometry.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Place the vials in a temperature-controlled orbital shaker.

-

Shake the vials at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a range of UV wavelengths.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining this compound solubility.

Conclusion

While specific, comprehensive solubility data for this compound in common laboratory solvents remains limited in the public domain, the available information indicates high solubility in DMSO. For other solvents, researchers can infer potential solubility characteristics from the data on related nitroimidazole compounds. It is recommended that solubility be determined experimentally for the specific solvent and conditions required for a particular application. The provided protocol and workflow offer a standardized approach for generating reliable and reproducible solubility data, which is crucial for advancing research and development involving this compound.

References

- 1. Metronidazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Tinidazole | 19387-91-8 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Secnidazole - LKT Labs [lktlabs.com]

- 9. selleckchem.com [selleckchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Panidazole: A Technical Overview of a Nitroimidazole Antiprotozoal Agent

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of panidazole, a nitroimidazole derivative with antiprotozoal activity. Due to the limited availability of detailed experimental data for this compound, this document also incorporates information from the closely related and extensively studied 5-nitroimidazole compound, tinidazole, to provide a broader context for its mechanism of action and experimental evaluation.

Core Chemical Identifiers

This compound is identified by a unique set of chemical descriptors crucial for research and regulatory purposes.

| Identifier | Value | Reference |

| CAS Number | 13752-33-5 | [1] |

| IUPAC Name | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | [1] |

| Molecular Formula | C11H12N4O2 | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Canonical SMILES | CC1=NC=C(N1CCC2=CC=NC=C2)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | [1] |

| InChIKey | ARYPMCPJIWUCIP-UHFFFAOYSA-N | [1] |

| PubChem CID | 72080 | [1] |

| Synonyms | Panidazol, 1-(2-(4-pyridyl)ethyl)-2-methyl-5-nitroimidazole | [1] |

Antiprotozoal Activity and Clinical Data

This compound has been evaluated for its efficacy in treating protozoal infections. A clinical study compared its effectiveness against metronidazole in intestinal amoebiasis and vaginal trichomoniasis.

| Indication | Drug Regimen | Cure Rate (%) | Reference |

| Intestinal Amoebiasis | This compound (2.0 g/day for 6 days) | 68 | [2] |

| Metronidazole (2.0 g/day for 6 days) | 80 | [2] | |

| Vaginal Trichomoniasis | This compound (1.0 g/day for 7 days) | 50 | [2] |

| This compound (1.0 g/day for 10 days) | 60 | [2] |

Side effects were noted in 74% of patients treated for amoebiasis and 46% of those treated for trichomoniasis.[2] However, no toxic effects were observed in haematological, biochemical, and renal function tests.[2]

Mechanism of Action: The Nitroimidazole Pathway

The antiprotozoal activity of this compound, like other 5-nitroimidazoles, is predicated on the reductive activation of its nitro group within anaerobic organisms. This process is crucial for its cytotoxic effect.

This diagram illustrates the generally accepted mechanism for 5-nitroimidazole drugs. This compound diffuses into the target anaerobic cell, where its nitro group is reduced, forming cytotoxic nitro radicals. These radicals then interact with the cell's DNA, causing strand breakage and leading to cell death.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the literature. However, the following methodology for an in vitro drug sensitivity assay, used for other antiamoebic drugs like tinidazole, is provided as a relevant example for researchers in this field.

In Vitro Drug Sensitivity Assay: Nitroblue Tetrazolium (NBT) Reduction Method

-

Objective: To determine the in vitro susceptibility of protozoan isolates to antiprotozoal agents.

-

Materials:

-

Test compound (e.g., this compound) stock solution (0.1 M in DMSO).

-

Culture medium appropriate for the protozoan species.

-

96-well microtiter plates.

-

Nitroblue tetrazolium (NBT) solution in Hank's Balanced Salt Solution (HBSS).

-

Protozoan culture (e.g., Entamoeba histolytica).

-

Haemocytometer.

-

-

Procedure:

-

Parasite Preparation: Harvest amoebae from a 24-hour old culture and suspend them in the culture medium. Adjust the parasite count to 3 x 10^5 parasites/mL using a haemocytometer.

-

Drug Dilution: Prepare serial dilutions of the test compound in the microtiter plate. For instance, add 200 µL of the drug to the first row and perform doubling dilutions down the plate with the culture medium.

-

Incubation: Add 100 µL of the parasite suspension to each well. Include control wells (without the drug) and blank wells (medium only). Incubate the plates at 37°C for 4 hours.

-

NBT Reduction: After incubation, discard the contents of the plates and wash with pre-warmed HBSS (pH 7.2). Add 100 µL of NBT solution to each well and incubate at 37°C for 45 minutes.

-

Data Analysis: The reduction of NBT by viable parasites results in a color change, which can be quantified spectrophotometrically to determine the concentration of the drug that inhibits a certain percentage of the parasite population (e.g., IC50).

-

Logical Workflow for Drug Evaluation

The evaluation of a novel antiprotozoal compound like this compound typically follows a structured workflow from initial screening to clinical assessment.

This workflow outlines the logical progression for evaluating a new antiprotozoal drug candidate. It begins with initial in vitro screening to assess activity, followed by studies to elucidate the mechanism of action. Promising candidates then move into in vivo animal models to test for efficacy and toxicity, and pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME). Finally, the drug enters phased clinical trials in humans to establish safety, dosage, and effectiveness.

References

Panidazole vs. Tinidazole: A Technical Guide to Structural and Mechanistic Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panidazole and tinidazole are both synthetic nitroimidazole derivatives recognized for their efficacy against anaerobic bacteria and protozoa. Their shared 5-nitroimidazole core is fundamental to their antimicrobial activity. However, variations in the substituent at the N-1 position of the imidazole ring give rise to distinct physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structural differences between this compound and tinidazole, supported by quantitative data, and explores their shared mechanism of action.

Chemical Structures

The foundational difference between this compound and tinidazole lies in the side chain attached to the imidazole ring. Both possess a 2-methyl and a 5-nitro group on the imidazole ring, but the N-1 substituent differs significantly.

-

Tinidazole features an ethyl sulfone group in its side chain.[1]

-

This compound incorporates a pyridine ring in its side chain.[2]

These structural distinctions are visualized in the diagrams below.

Caption: Chemical structure and information for this compound.

Caption: Chemical structure and information for Tinidazole.

Physicochemical Properties

The structural differences directly influence the physicochemical properties of these compounds, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | This compound | Tinidazole |

| Molecular Weight | 232.24 g/mol [2][3] | 247.27 g/mol [1][4] |

| logP (Octanol/Water) | 0.06[5] | -0.35 to 0.74 |

| Polar Surface Area | 73.85 Ų[6] | 103.48 Ų |

| pKa (Basic) | 5.51[6] | Not available in search results. |

| Solubility | Not available in search results. | Practically insoluble in water; soluble in acetone and methylene chloride.[7][8] |

| Melting Point | Not available in search results. | 127-128 °C |

Mechanism of Action: A Shared Pathway

Both this compound and tinidazole, as nitroimidazoles, share a common mechanism of action. They are prodrugs that require reductive activation of their nitro group to exert their antimicrobial effects. This activation occurs preferentially in anaerobic organisms due to their unique metabolic pathways.

The key steps in the mechanism of action are:

-

Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses into the microbial cell.

-

Reductive Activation: In the low-redox-potential environment of anaerobes, the nitro group of the drug is reduced by electron transport proteins, such as ferredoxin. This process forms a short-lived, highly reactive nitroso radical.

-

DNA Damage: The generated radical intermediates interact with microbial DNA, causing strand breakage and loss of helical structure.

-

Inhibition of Nucleic Acid Synthesis: The damaged DNA impairs the microorganism's ability to replicate and transcribe its genetic material.

-

Cell Death: The culmination of these events is microbial cell death.

The selective toxicity of nitroimidazoles is attributed to the fact that aerobic cells in the human host are less efficient at reducing the nitro group, thus minimizing damage to host tissues.

Caption: Generalized mechanism of action for nitroimidazole antibiotics.

Pharmacokinetics

While sharing a mechanism of action, the structural differences between this compound and tinidazole are expected to lead to variations in their pharmacokinetic profiles.

Tinidazole:

-

Absorption: Rapidly and completely absorbed after oral administration.

-

Distribution: Widely distributed into virtually all tissues and body fluids, including crossing the blood-brain barrier. The apparent volume of distribution is about 50 liters.

-

Protein Binding: Plasma protein binding is approximately 12%.[7]

-

Metabolism: Significantly metabolized in the liver, primarily by CYP3A4.[7]

-

Elimination Half-Life: The elimination half-life is approximately 12 to 14 hours.[9]

This compound: Detailed pharmacokinetic data for this compound is less readily available in the public domain. However, a comparative study with metronidazole in the treatment of intestinal amoebiasis and vaginal trichomoniasis has been conducted.[10]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and tinidazole are proprietary and not fully disclosed in publicly available literature. However, the general synthetic routes can be outlined based on patent information.

Synthesis of Tinidazole: A General Overview

The synthesis of tinidazole typically involves a two-step process:

-

Condensation: 2-methyl-5-nitroimidazole is reacted with a suitable ethylating agent containing a thioether group, such as 2-(ethylthio)ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) and a solvent (e.g., xylene). This step forms the intermediate 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.

-

Oxidation: The thioether intermediate is then oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate or ammonium molybdate, to yield tinidazole.

Caption: Simplified workflow for the synthesis of Tinidazole.

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound was not identified in the performed search.

Conclusion

This compound and tinidazole are structurally related nitroimidazoles with a shared mechanism of antimicrobial action. The key structural differentiator is the N-1 side chain: a pyridine moiety in this compound and an ethyl sulfone group in tinidazole. This seemingly minor structural alteration leads to distinct physicochemical properties, which are anticipated to influence their pharmacokinetic and pharmacodynamic profiles. While tinidazole is a well-characterized compound, further research and publication of data on this compound are necessary for a comprehensive comparative analysis, which would be invaluable for drug development professionals in the field of anti-infectives.

References

- 1. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tinidazole Monograph for Professionals - Drugs.com [drugs.com]

- 4. Pharmacokinetics of tinidazole and metronidazole in women after single large oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics of tinidazole in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 9. Tinidazole - Wikipedia [en.wikipedia.org]

- 10. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Panidazole and its Class as Potent Antiprotozoal Agents: A Technical Overview

An in-depth examination of the efficacy, mechanism of action, and experimental data related to the nitroimidazole class of antiprotozoal drugs, with a focus on the well-documented agent, Tinidazole.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential of panidazole-like compounds as antiprotozoal agents. While specific data on "this compound" is limited in the current scientific literature, extensive research on the closely related 5-nitroimidazole, tinidazole, provides a robust framework for understanding the therapeutic potential of this drug class. This document will synthesize the available data on tinidazole to illuminate the core attributes of these compounds.

Antiprotozoal Spectrum of Activity

Nitroimidazoles, including tinidazole, exhibit a broad spectrum of activity against various pathogenic protozoa. In vitro studies have demonstrated their efficacy against Trichomonas vaginalis, Entamoeba histolytica, and Giardia duodenalis (formerly G. lamblia).[1][2][3][4] Clinical trials have consistently shown high cure rates, often exceeding 90%, for infections caused by these protozoa, such as trichomoniasis, amebiasis, and giardiasis.[1][3]

Mechanism of Action

The antiprotozoal activity of nitroimidazoles like tinidazole is dependent on the anaerobic or microaerophilic environment of the target organisms. The mechanism involves a multi-step process initiated by the reduction of the nitro group of the drug.

The key steps in the mechanism of action are:

-

Entry into the cell: Tinidazole, being a small molecule, enters the protozoan cell via passive diffusion.

-

Reductive activation: Inside the anaerobic protozoan, low-redox-potential electron-transport proteins, such as ferredoxin, which are linked to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), reduce the nitro group of tinidazole.[5] This activation is selective to anaerobic organisms as the necessary low redox potential is not present in aerobic host cells.[6]

-

Formation of cytotoxic intermediates: The reduction process generates highly reactive nitroso radicals.[6]

-

DNA damage: These cytotoxic free radicals covalently bind to the protozoal DNA, leading to strand breakage and destabilization of the DNA helix.[1][3][6]

-

Inhibition of nucleic acid synthesis and cell death: The extensive DNA damage disrupts normal cellular processes, including DNA replication and transcription, ultimately leading to cell death.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for tinidazole, providing insights into its pharmacokinetic profile and clinical efficacy.

Table 1: Pharmacokinetic Properties of Tinidazole

| Parameter | Value | Reference |

| Bioavailability | ~100% | [1][3] |

| Plasma Protein Binding | 12% | [1][2][3] |

| Volume of Distribution (Vd) | 50.7 L | [1][3] |

| Elimination Half-life (t½) | 12.3 - 12.5 hours | [1][2][3] |

| Peak Serum Concentration (Cmax) | 51 µg/mL (after 2g oral dose) | [8] |

| Time to Peak Concentration (Tmax) | ~2 hours (after 2g oral dose) | [2] |

| Metabolism | Primarily hepatic (CYP3A4) | [1][9] |

| Excretion | Primarily renal (urine) | [1][9][10] |

Table 2: Clinical Efficacy of this compound (as represented by Tinidazole)

| Indication | Pathogen | Dosage Regimen | Clinical Cure Rate | Reference |

| Trichomoniasis | Trichomonas vaginalis | 2g single dose | >90% | [1][3] |

| Giardiasis | Giardia duodenalis | 2g single dose | >90% | [1][3] |

| Amebiasis (intestinal) | Entamoeba histolytica | 2g daily for 3-5 days | >90% | [1][3] |

| Amebic liver abscess | Entamoeba histolytica | 2g daily for 3-5 days | >90% | [1][3] |

A comparative study with metronidazole in intestinal amoebiasis showed cure rates of 68% for this compound and 80% for metronidazole at the same dosage.[11] For vaginal trichomoniasis, this compound resulted in 50-60% cure rates.[11] It is important to note that these results for this compound were not superior to those of metronidazole.[11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel antiprotozoal agents. Below are generalized protocols for key experiments.

In Vitro Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of a compound against a protozoan culture.

-

Culturing of Protozoa: Axenic cultures of the target protozoan (e.g., T. vaginalis, E. histolytica, G. duodenalis) are maintained in appropriate culture medium under anaerobic or microaerophilic conditions at 37°C.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.

-

Incubation: A standardized number of protozoan trophozoites are inoculated into culture tubes or microtiter plates containing the different drug concentrations. Positive (no drug) and negative (no parasites) controls are included.

-

Assessment of Viability: After a defined incubation period (e.g., 24, 48, or 72 hours), the viability of the protozoa is assessed. This can be done by microscopic examination (e.g., counting motile vs. non-motile organisms) or by using viability assays (e.g., MTT or resazurin-based assays).

-

Determination of MIC/IC50: The MIC is the lowest drug concentration that completely inhibits the visible growth of the protozoa. The IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the protozoan growth and is typically determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The available evidence strongly supports the nitroimidazole class, exemplified by tinidazole, as a cornerstone in the treatment of several protozoal infections. Their broad spectrum of activity, well-understood mechanism of action, and favorable pharmacokinetic profile make them highly effective therapeutic agents. While specific data on "this compound" is not as prevalent, the extensive research on tinidazole provides a solid foundation for further investigation into novel nitroimidazole derivatives. Future research could focus on derivatives with improved efficacy against resistant strains, enhanced safety profiles, and optimized pharmacokinetic properties.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. [Tinidazole: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Nitroimidazoles Against Giardia lamblia: A Technical Overview

A Whitepaper on the Core Anti-Giardial Efficacy of 5-Nitroimidazoles, with a Focus on Tinidazole as a Representative Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the in vitro activity of tinidazole, a well-researched 5-nitroimidazole, as a representative for the broader class of drugs including the less-documented compound, panidazole. This substitution is due to a significant lack of available in vitro data specifically for this compound's activity against Giardia lamblia.

Introduction

Giardia lamblia, a flagellated protozoan parasite, is a leading cause of diarrheal disease (giardiasis) worldwide. The 5-nitroimidazole class of drugs, including metronidazole and tinidazole, have been mainstays in the treatment of giardiasis for decades.[1] Their efficacy stems from their ability to be selectively activated within the microaerophilic environment of the parasite, leading to cytotoxic effects. This technical guide provides an in-depth overview of the in vitro activity of tinidazole against G. lamblia, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanism of action.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of tinidazole against G. lamblia has been quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). These values are often compared with those of other anti-giardial agents to assess relative potency.

| Compound | Metric | Concentration Range (µg/mL) | Strains/Isolates | Reference |

| Tinidazole | MIC | ≤ 0.5 | 25 human isolates | [2] |

| MIC | 0.2 - 12.5 | Not specified | [3] | |

| Metronidazole | IC50 | 0.1 - 10 | 10 Iranian isolates | [4] |

| MIC | ≤ 0.5 (for 24 of 25 isolates) | 25 human isolates | [2] | |

| MIC | 1.6 - 50 | Not specified | [3] | |

| Albendazole | IC50 | 0.062 - 0.1 | 10 Iranian isolates | [4] |

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, parasite strains, and endpoint determination methods.

Mechanism of Action

The anti-giardial activity of tinidazole, like other 5-nitroimidazoles, is dependent on the metabolic activation of its nitro group. This process is favored in the low-redox potential environment of anaerobic or microaerophilic organisms like Giardia.

The proposed mechanism involves the following key steps:

-

Drug Uptake: The uncharged tinidazole molecule passively diffuses into the Giardia trophozoite.

-

Reductive Activation: In the parasite's cytoplasm, low-redox potential electron-transport proteins, such as ferredoxins, donate electrons to the nitro group of tinidazole.

-

Formation of Cytotoxic Radicals: This reduction process generates highly reactive nitroso radicals.

-

Macromolecular Damage: These toxic radicals are believed to covalently bind to and damage critical macromolecules, including DNA, leading to strand breakage and loss of helical structure.[5][6]

-

Cell Death: The extensive damage to DNA and other essential molecules disrupts cellular replication and transcription, ultimately leading to parasite death.[5]

This selective toxicity is a hallmark of nitroimidazoles, as the aerobic environment of host cells is less conducive to the reduction of the nitro group, minimizing off-target effects.[5]

Mechanism of Tinidazole Action in Giardia lamblia

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of compounds like tinidazole against G. lamblia involves a series of standardized procedures. The following outlines a typical workflow for a drug susceptibility assay.

Parasite Culture and Maintenance

Giardia lamblia trophozoites are cultured axenically (free from other living organisms) in a specialized growth medium. A commonly used medium is TYI-S-33, which is typically supplemented with bovine serum and sometimes bile.[7] The parasites are grown in anaerobic or microaerophilic conditions at 37°C and are subcultured regularly to maintain logarithmic growth phase, which is ideal for drug testing.[7]

Drug Preparation

The test compound (e.g., tinidazole) is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions of this stock solution are then prepared in the culture medium to achieve the desired final concentrations for the assay.

In Vitro Susceptibility Assay (Dose-Response)

A common method for assessing drug susceptibility is the microtiter plate-based assay:

-

Seeding: A known number of log-phase trophozoites are seeded into the wells of a microtiter plate.

-

Drug Exposure: The prepared drug dilutions are added to the wells containing the parasites. Control wells with no drug and with the drug vehicle (e.g., DMSO) alone are also included.

-

Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period, typically 24 to 48 hours.[8]

-

Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done through various methods:

-

Microscopic Enumeration: Counting the number of motile versus non-motile or morphologically altered trophozoites.

-

Dye Exclusion: Using dyes like eosin or trypan blue to differentiate between live and dead cells.

-

Colorimetric Assays: Methods that rely on the metabolic activity of viable cells, such as the MTT assay or staining with methylene blue.[8]

-

Regrowth Assay: Subculturing the treated parasites into fresh, drug-free medium to determine their ability to replicate.[9]

-

-

Data Analysis: The results are used to calculate parameters like the IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the control.

In Vitro Anti-Giardial Drug Susceptibility Workflow

Conclusion

The in vitro data for tinidazole demonstrates its potent activity against Giardia lamblia. Its mechanism of action, centered on reductive activation and subsequent macromolecular damage, provides a clear rationale for its efficacy. The standardized experimental protocols for assessing in vitro susceptibility are crucial for the continued surveillance of drug resistance and the discovery of new anti-giardial agents. While specific data for this compound remains elusive, the comprehensive understanding of tinidazole's in vitro profile offers a valuable framework for researchers in the field of anti-parasitic drug development.

References

- 1. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A colorimetric method for the evaluation of anti-giardial drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

Panidazole: A Comprehensive Technical Overview

This guide provides an in-depth analysis of the chemical and biological properties of panidazole, a nitroimidazole antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₂N₄O₂ | [1][2][3] |

| Molecular Weight | 232.24 g/mol | [1][2][4] |

| IUPAC Name | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | [1] |

| CAS Registry Number | 13752-33-5 | [2][5] |

Mechanism of Action

This compound, as a member of the 5-nitroimidazole class of drugs, is believed to exert its antimicrobial effects through a mechanism dependent on the reduction of its nitro group. This process is characteristic of anaerobic environments found in susceptible microorganisms. The reduction generates highly reactive nitro radicals. These cytotoxic intermediates are capable of damaging microbial DNA, leading to strand breakage and ultimately resulting in cell death.[4][5] While the precise molecular interactions can vary, this general pathway is considered the primary mode of action for this class of compounds.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method, developed for the analysis of tinidazole, can be adapted to quantify this compound in various matrices.[1][2]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH adjusted as needed for optimal separation)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile and phosphate buffer is prepared. A common starting ratio for similar compounds is 40:60 (v/v).[6] The pH of the buffer should be optimized to ensure good peak shape and retention time for this compound.

-

Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase. A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

UV-Visible Spectrophotometry for Determination

A simpler, colorimetric method can be employed for the determination of this compound, based on the reaction of the reduced nitroimidazole with a chromogenic agent. The following is based on a method for tinidazole.

Instrumentation:

-

UV-Visible Spectrophotometer

Reagents:

-

Zinc dust

-

Hydrochloric acid (1M)

-

p-hydroxybenzaldehyde solution

-

This compound reference standard

Procedure:

-

Reduction of this compound: A known concentration of the this compound sample is treated with zinc dust and hydrochloric acid to reduce the nitro group to a primary amine. The reaction is typically allowed to proceed for a set time (e.g., 1 hour) at room temperature.

-

Color Formation: Following the reduction, a solution of p-hydroxybenzaldehyde is added. The mixture is then heated (e.g., at 50°C) to facilitate the condensation reaction between the newly formed primary amine and the aldehyde, resulting in a colored product.

-

Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which would need to be determined experimentally for the this compound-derived chromogen.

-

Quantification: The concentration of this compound in the original sample is calculated by comparing the absorbance to a calibration curve prepared using known concentrations of the this compound reference standard that have been subjected to the same procedure.

The workflow for developing an analytical method for this compound is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. public.pensoft.net [public.pensoft.net]

Spectroscopic Data of Panidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Panidazole is a nitroimidazole derivative with potential therapeutic applications.[1][2][3] Its chemical formula is C11H12N4O2, and it has a molecular weight of 232.24 g/mol .[2][3] A thorough understanding of its molecular structure is crucial for drug development, and spectroscopic techniques are indispensable for this purpose. This guide provides a summary of expected spectroscopic data for this compound based on analogous compounds, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data (Based on Analogous Nitroimidazole Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Analogous Compound: Tinidazole)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~3.4 | t | 2H | -CH₂- |

| ~4.5 | t | 2H | -CH₂- |

| ~7.2-8.5 | m | 5H | Aromatic-H, Imidazole-H |

Predicted ¹³C NMR Data (Analogous Compound: Tinidazole)

| Chemical Shift (ppm) | Assignment |

| ~15 | -CH₃ |

| ~48 | -CH₂- |

| ~50 | -CH₂- |

| ~120-140 | Aromatic/Imidazole C |

| ~150 | C-NO₂ |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Analogous Compounds: Tinidazole, Metronidazole, Benznidazole)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100 | Aromatic C-H | Stretching |

| ~2900-3000 | Aliphatic C-H | Stretching |

| ~1500-1600 | C=C, C=N | Aromatic/Imidazole Ring Stretching |

| ~1500-1550 | N-O | Asymmetric Stretching (NO₂) |

| ~1350-1380 | N-O | Symmetric Stretching (NO₂) |

| ~1000-1300 | C-N | Stretching |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Based on Metronidazole)

In Electrospray Ionization (ESI-MS), this compound is expected to be detected as the protonated molecule [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the nitro group and cleavage of the ethylpyridine side chain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is pressed against a crystal.

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to different functional groups by comparing the obtained spectrum with correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source. The solvent is evaporated, and the analyte molecules are ionized.

-

Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectrum to confirm the molecular weight. The fragmentation pattern provides information about the structural components of the molecule.

Visualizations

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Panidazole: A Technical Guide to Its Biological Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panidazole is a nitroimidazole antimicrobial agent with activity against a range of anaerobic bacteria and protozoa. As a member of the 5-nitroimidazole class, its mechanism of action is contingent on the reductive activation of its nitro group within susceptible anaerobic microorganisms, a process that generates cytotoxic free radicals. These reactive molecules subsequently induce damage to microbial DNA, leading to cell death. This technical guide provides a comprehensive overview of the biological activity, spectrum, mechanism of action, and resistance pathways associated with this compound and its closely related analogue, tinidazole. It includes a summary of available quantitative susceptibility data, detailed experimental protocols for key in vitro assays, and visualizations of the drug's activation pathway and a typical preclinical evaluation workflow. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antimicrobial agents.

Introduction

This compound is a synthetic 5-nitroimidazole derivative. The nitroimidazole class of antimicrobials has been a cornerstone in the treatment of anaerobic and protozoal infections for decades[1]. The selective toxicity of these compounds is derived from their mechanism of action, which requires an anaerobic environment for activation[2]. This compound has demonstrated clinical efficacy in the treatment of intestinal amoebiasis and vaginal trichomoniasis[3]. Its biological activity is comparable to other 5-nitroimidazoles, such as the more extensively studied metronidazole and tinidazole[3][4]. This guide will delve into the technical details of this compound's biological profile, leveraging data from closely related compounds where specific information on this compound is limited.

Mechanism of Action

The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on its reductive activation within the target organism. This process can be summarized in the following steps:

-

Cellular Uptake: this compound, a small and relatively lipophilic molecule, enters the microbial cell via passive diffusion[2].

-

Reductive Activation: In the low redox potential environment of anaerobic bacteria and certain protozoa, the nitro group of this compound is reduced. This reaction is catalyzed by microbial proteins with electron-donating capabilities, such as ferredoxin or flavodoxin, which are components of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system[2][5].

-

Generation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion[5][6]. This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso and hydroxylamine derivatives[7].

-

DNA Damage: These reactive intermediates are the primary effectors of the drug's antimicrobial action. They interact with and induce damage to microbial DNA, causing strand breakage and loss of helical structure, which ultimately inhibits protein synthesis and leads to cell death[6][8].

The selective toxicity of this compound arises from the fact that the reductive activation of the nitro group is inefficient in aerobic environments and in host cells, which lack the necessary low-redox-potential electron transport proteins[2].

References

- 1. exphar.com [exphar.com]

- 2. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpiamr.eu [jpiamr.eu]

- 4. researchgate.net [researchgate.net]

- 5. international-biopharma.com [international-biopharma.com]

- 6. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: The Principle of Hypoxia-Selective Activation

An In-Depth Technical Guide to the Activation Mechanism of Panidazole Prodrugs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the activation of this compound and related nitroimidazole-based prodrugs. The activation of these compounds is a cornerstone of hypoxia-targeted therapy, leveraging the unique microenvironment of solid tumors and anaerobic infections to achieve selective cytotoxicity.

This compound is a 2-nitroimidazole compound designed as a prodrug, a molecule that is biologically inactive until metabolized into its active form. Its activation and therapeutic efficacy are intrinsically linked to hypoxic conditions (low oxygen levels), a hallmark of many solid tumors and anaerobic microbial environments. This selectivity allows for targeted cell killing while minimizing damage to healthy, well-oxygenated (normoxic) tissues.

The fundamental mechanism relies on the bioreduction of the electron-deficient nitro group on the imidazole ring. This process is catalyzed by a range of endogenous oxidoreductase enzymes. Under normoxic conditions, the initial reduction is a futile process. However, under hypoxia, the reduction proceeds to generate highly reactive cytotoxic species that induce cell death.

The Core Activation Pathway

The activation of this compound is a multi-step process critically dependent on the intracellular oxygen concentration and the presence of specific reductase enzymes. The pathway can diverge into a futile cycle in the presence of oxygen or a productive cytotoxic cascade in its absence.

Role of Reductase Enzymes